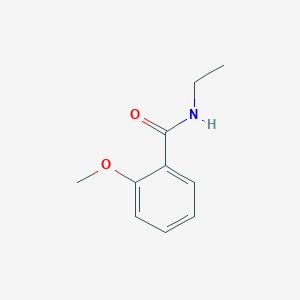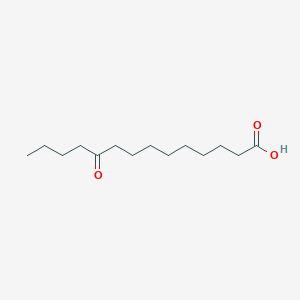
Docosenoic acid
Overview
Description
Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond located at the 13th carbon atom from the carboxyl end. This compound is naturally found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . It is also present in certain fish oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosenoic acid can be synthesized through the elongation and desaturation of oleic acid.
Industrial Production Methods: Industrially, this compound is primarily obtained from high-erucic acid rapeseed oil. The oil undergoes a series of extraction and purification steps to isolate the fatty acid. The process typically involves solvent extraction, followed by crystallization and distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The double bond can be reduced to produce docosanoic acid.
Esterification: It can react with alcohols to form esters, such as methyl docosenoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Esterification: Acid catalysts like sulfuric acid are used in the esterification process.
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Docosanoic acid.
Esterification: Methyl docosenoate and other esters.
Scientific Research Applications
Docosenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds.
Biology: It is studied for its role in cell membrane structure and function.
Mechanism of Action
Docosenoic acid exerts its effects through various molecular mechanisms:
Cell Membrane Integration: It integrates into cell membranes, affecting their fluidity and function.
Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism.
Signal Transduction: It participates in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Docosenoic acid is similar to other long-chain monounsaturated fatty acids, such as:
Oleic Acid (C181): Shorter chain length and different position of the double bond.
Eicosenoic Acid (C201): Slightly shorter chain length and similar properties.
Nervonic Acid (C241): Longer chain length and different biological functions
Uniqueness: this compound is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. Its applications in industrial processes and potential therapeutic uses also set it apart from other fatty acids .
Properties
IUPAC Name |
(E)-docos-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNLHXCRAAGJS-QZQOTICOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25378-26-1 | |
| Record name | Docosenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]pentane](/img/structure/B1637628.png)




![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)





![Bis(4,5-dihydronaphtho[1,2-d])tetrathiafulvalene](/img/structure/B1637674.png)
![4-[(2E)-3-phenylprop-2-en-1-yl]morpholine](/img/structure/B1637677.png)

